1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
Description
This compound features a urea core with two distinct substituents:
- Pyridinylmethyl-thiophene moiety: A pyridine ring linked to a thiophene heterocycle, which may facilitate π-π stacking or hydrophobic interactions in biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-2-4-14(11-15)21-18(22)20-12-13-7-8-19-16(10-13)17-6-3-9-24-17/h2-11H,12H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGBTLIVIOTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of 2-(thiophen-2-yl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while halogenation would introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves reacting 3-methoxyaniline with an isocyanate derivative of 2-(thiophen-2-yl)pyridine. This reaction is commonly performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions, with catalysts such as triethylamine sometimes used to facilitate the reaction. Industrial production methods often optimize similar synthetic routes for large-scale production, including continuous flow reactors and automated synthesis and purification systems to ensure high yield and purity.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The methoxy group can be oxidized to form a hydroxyl group. Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction: A nitro group, if present, can be reduced to an amine. Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
- Substitution: Halogenation or nitration can occur at the aromatic rings. Halogenating agents like bromine or nitrating agents like nitric acid can be used.
Structural analogs of this compound include:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The low yield of 7x (21.1%) highlights challenges in introducing bulky groups like trifluoromethyl .
- Molecular Weight : The target compound’s estimated molecular weight (~356.4) is lower than 11l (496.3) and 7x (534.2), likely due to the absence of extended heterocyclic systems (e.g., thiazole-piperazine in 11l) .
Structural and Functional Differences
Thiophene vs. Thiazole/Trifluoromethyl Substituents
- Thiophene : Present in the target compound and 1-(Thiophen-2-yl)urea , this heterocycle enhances π-π interactions and may improve membrane permeability compared to bulkier groups like thiazole-piperazine in 11l .
- Trifluoromethyl Groups : Compounds like 7t and 7x incorporate CF₃ groups, which increase lipophilicity and metabolic stability but may reduce solubility .
Methoxy vs. Halogenated/Electron-Withdrawing Groups
- In contrast, halogenated analogs (e.g., 7x with Cl and CF₃) introduce electron-withdrawing effects, which could alter target binding or pharmacokinetics .
Pharmacophoric Implications
- Urea Core: Common to all compounds, the urea scaffold serves as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors .
Biological Activity
1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea, identified by its CAS number 1903919-89-0, is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of urea derivatives and has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of 2-(thiophen-2-yl)pyridine, often conducted in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. Catalysts such as triethylamine may be utilized to enhance yields and reaction rates .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related urea derivatives has shown promising results against various human cancer cell lines, including H460, A549, HT-29, and SMMC-7721 . The mechanism of action is believed to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Urea derivatives have been documented to possess various biological activities such as antibacterial and antifungal effects. The presence of thiophene and pyridine rings enhances the interaction with biological targets, potentially disrupting microbial cell functions .
Anti-inflammatory Effects
Compounds containing similar structural motifs have also been studied for their anti-inflammatory properties. These effects are typically mediated by the modulation of inflammatory pathways and cytokine production, which could be beneficial in treating chronic inflammatory diseases .
Study on Anticancer Efficacy
A study published in Nature examined the effects of related compounds on cancer cell lines. The findings revealed that certain derivatives could significantly reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction. The study emphasized structure-activity relationships (SAR), indicating that modifications in the urea linkage could enhance potency against specific cancer types .
Antimicrobial Screening
In a separate investigation focusing on antimicrobial activity, compounds structurally related to this compound were screened against various bacterial strains. Results demonstrated effective inhibition at low concentrations, suggesting that these compounds could serve as lead structures for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. For example, triphosgene-mediated carbonylation at low temperatures in anhydrous THF with Et₃N as a base (under nitrogen) is effective for similar urea derivatives. Reaction time and stoichiometry significantly impact yield: stirring for 3 hours post-aniline addition improved yields from moderate to good in analogous syntheses . Optimization should include testing solvent polarity (e.g., DCM vs. THF), base strength, and temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this urea derivative, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Urea carbonyl (C=O) stretches appear near 1650–1705 cm⁻¹, while N-H stretches are observed ~3300–3380 cm⁻¹ .
- ¹H NMR : Key signals include the methoxy group (δ 3.7–3.9 ppm), pyridinyl protons (δ 7.1–8.6 ppm), and urea NH protons (δ 8.6–9.1 ppm as broad singlets) .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, urea derivatives with pyridinyl and thiophenyl moieties often exhibit kinase inhibition or antimicrobial activity. Use in vitro enzyme inhibition assays (e.g., kinase profiling) or bacterial biofilm inhibition models (anti-QS assays) at concentrations ≤10 µM. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s potency?
- Methodological Answer :
- Variation of Substituents : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃ or halogens) or the thiophene-pyridine linker. Evidence shows that electron-withdrawing groups (e.g., -CF₃) on aromatic rings enhance bioactivity in urea derivatives .
- Linker Optimization : Replace the methylene bridge with sulfonyl or carbonyl groups to alter steric and electronic profiles.
- Data Analysis : Use IC₅₀ values from dose-response curves and molecular docking to correlate substituent effects with target binding .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Confirm initial findings using unrelated methods (e.g., SPR for binding affinity vs. cellular viability assays).
- Controlled Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For instance, discrepancies in anti-biofilm activity may arise from differences in bacterial strain virulence or growth media .
- Computational Validation : Perform MD simulations to assess target-ligand stability under varying physiological conditions .
Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., ATP-binding pocket lysines).
- ADMET Prediction : Apply QSAR models to optimize logP (≤3.5) and polar surface area (≥70 Ų) for improved bioavailability .
Q. What mechanistic insights can be gained from kinetic studies of this compound’s enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive). For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrates.
- Irreversibility Tests : Assess recovery of enzyme activity after dialysis or dilution; irreversible binding suggests covalent modification .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the urea group) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm scalar couplings. For example, thiophene protons may exhibit coupling with pyridinyl protons, causing complex splitting .
Q. What statistical approaches are recommended for validating synthetic yield reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
